ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a bicyclic azabicyclo[3.2.1]octane moiety and a benzothiophene ring.
Preparation Methods
The synthesis of ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the azabicyclo[3.2.1]octane moiety through a series of reactions including acylation and esterification . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzothiophene ring or the azabicyclo[3.2.1]octane moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The azabicyclo[3.2.1]octane moiety can interact with neurotransmitter receptors, while the benzothiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives and azabicyclo[3.2.1]octane-containing molecules. Compared to these compounds, ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity .
Similar compounds include:
- Benzothiophene-3-carboxylate derivatives
- Azabicyclo[3.2.1]octane derivatives
This detailed article provides a comprehensive overview of ETHYL 6-METHYL-2-(2-{1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H36N2O3S |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[[2-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H36N2O3S/c1-6-29-22(28)20-17-8-7-15(2)9-18(17)30-21(20)25-19(27)12-26-14-24(5)11-16(26)10-23(3,4)13-24/h15-16H,6-14H2,1-5H3,(H,25,27) |
InChI Key |
RFPUDJTYKWVUIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CC4(CC3CC(C4)(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CC4(CC3CC(C4)(C)C)C |
Origin of Product |
United States |
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